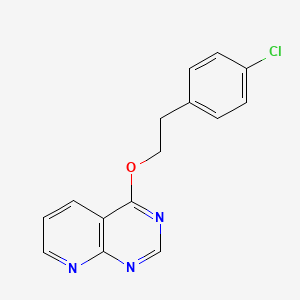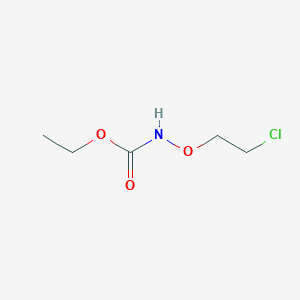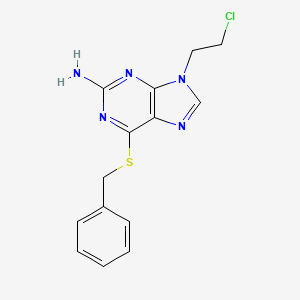
Pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This compound belongs to the pyridopyrimidine family, which is known for its broad spectrum of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)- typically involves multi-step reactions. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. This reaction is often carried out in the presence of a catalyst such as triethylbenzylammonium chloride (TEBAC) or dicationic molten salts .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green solvents like ethanol and solvent-free conditions are also explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
Pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at different positions on the pyridopyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyridopyrimidines, which can be further functionalized for specific applications .
科学的研究の応用
Pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an inhibitor for various enzymes and proteins, making it useful in biochemical studies.
Medicine: Shows potential as an anticancer agent by inhibiting tyrosine kinases and other molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions
作用機序
The compound exerts its effects primarily by inhibiting specific enzymes and proteins. It acts as a kinase inhibitor, targeting enzymes involved in cell signaling pathways such as tyrosine kinases. This inhibition disrupts cellular processes like proliferation and survival, making it effective against cancer cells .
類似化合物との比較
Similar Compounds
- Pyrido(2,3-d)pyrimidin-5-one
- Pyrido(2,3-d)pyrimidin-7-one
- Pyrazolo(3,4-d)pyrimidine
Uniqueness
Pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)- is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. Unlike other pyridopyrimidines, it shows higher efficacy in inhibiting certain kinases, making it a promising candidate for targeted therapies .
特性
CAS番号 |
134999-57-8 |
|---|---|
分子式 |
C15H12ClN3O |
分子量 |
285.73 g/mol |
IUPAC名 |
4-[2-(4-chlorophenyl)ethoxy]pyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H12ClN3O/c16-12-5-3-11(4-6-12)7-9-20-15-13-2-1-8-17-14(13)18-10-19-15/h1-6,8,10H,7,9H2 |
InChIキー |
WJVXGYIWHYIDPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C1)N=CN=C2OCCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(3,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12929086.png)






![3-Hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12929117.png)






